Butanoic acid, pentafluorophenyl ester

Peptide conjugation Heterodimer synthesis Aminolysis kinetics

Butanoic acid, pentafluorophenyl ester (CAS 172992-43-7) is a C₄ aliphatic carboxylic acid activated as its pentafluorophenyl (PFP) ester. With the molecular formula C₁₀H₇F₅O₂ and an exact molecular mass of 254.03661 Da, this compound belongs to the class of active esters wherein the electron-withdrawing pentafluorophenyl ring substantially enhances the electrophilicity of the carbonyl carbon, facilitating efficient acyl transfer to nucleophiles, particularly amines.

Molecular Formula C10H7F5O2
Molecular Weight 254.15 g/mol
CAS No. 172992-43-7
Cat. No. B15415136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, pentafluorophenyl ester
CAS172992-43-7
Molecular FormulaC10H7F5O2
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C10H7F5O2/c1-2-3-4(16)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3
InChIKeyMXDFLRGXFKNZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic Acid Pentafluorophenyl Ester (CAS 172992-43-7): Core Properties and Procurement Essentials


Butanoic acid, pentafluorophenyl ester (CAS 172992-43-7) is a C₄ aliphatic carboxylic acid activated as its pentafluorophenyl (PFP) ester. With the molecular formula C₁₀H₇F₅O₂ and an exact molecular mass of 254.03661 Da, this compound belongs to the class of active esters wherein the electron-withdrawing pentafluorophenyl ring substantially enhances the electrophilicity of the carbonyl carbon, facilitating efficient acyl transfer to nucleophiles, particularly amines [1]. PFP esters are isolable, bench-stable reagents widely utilized for amide bond formation, peptide coupling, and bioconjugation [2]. Compared to the parent carboxylic acid, the PFP-activated derivative enables direct aminolysis under mild conditions without requiring in situ activation by coupling reagents such as DCC or HATU .

Butanoic Acid Pentafluorophenyl Ester (172992-43-7): Why In-Class Analogs Are Not Interchangeable


Pentafluorophenyl esters are often considered alongside N-hydroxysuccinimidyl (NHS) esters or other fluorinated active esters (e.g., tetrafluorophenyl or difluorophenyl esters) as activated carboxylic acid derivatives for acylation. However, these in-class reagents cannot be arbitrarily interchanged without altering reaction outcomes. The leaving group pKa governs both aminolysis kinetics and susceptibility to competing hydrolysis; pentafluorophenol (pKa ≈ 5.1–5.5) is significantly more acidic than N-hydroxysuccinimide (pKa ≈ 8–9) [1], resulting in a leaving group that is substantially less basic and less prone to unproductive proton-transfer side reactions . Furthermore, differential reactivity among polyfluorophenyl esters—where pentafluorophenyl esters react faster and require weaker bases than difluorophenyl or tetrafluorophenyl analogs—enables orthogonal conjugation strategies that would fail with a single active ester type [2]. Consequently, substituting a butanoic acid PFP ester with an NHS ester, a tetrafluorophenyl ester, or the free acid in a protocol optimized for PFP activation will alter reaction rates, side-product profiles, and ultimately synthetic efficiency. The quantitative comparisons below establish where this specific compound offers verifiable performance advantages.

Butanoic Acid Pentafluorophenyl Ester (172992-43-7): Head-to-Head Quantitative Differentiation Evidence


Pentafluorophenyl Ester Aminolysis Reaction Rate vs. 2,6-Difluorophenyl Ester: Faster Kinetics and Milder Base Requirement

In direct comparative studies of active esters for protein and peptide heteroconjugation, pentafluorophenyl esters exhibit significantly accelerated aminolysis kinetics relative to 2,6-difluorophenyl esters. The PFP ester reacts faster with amino groups and requires only a weaker base, whereas the 2,6-difluorophenyl ester demands a stronger base and longer reaction time to achieve comparable conversion [1]. This kinetic disparity permits orthogonal conjugation strategies wherein the PFP ester undergoes selective reaction under conditions that leave the difluorophenyl ester intact.

Peptide conjugation Heterodimer synthesis Aminolysis kinetics

Hydrolytic Stability of Pentafluorophenyl Esters vs. N-Hydroxysuccinimidyl (NHS) Esters: Favorable Aqueous Stability for Conjugation

Pentafluorophenyl esters demonstrate superior hydrolytic stability relative to the more widely used N-hydroxysuccinimidyl (NHS) esters. Electrochemical and conjugation studies have established that PFP esters possess excellent stability to hydrolysis, comparing favorably even to NHS esters under identical aqueous reaction conditions [1]. This enhanced stability translates directly to reduced spontaneous hydrolysis during conjugation reactions, thereby preserving active ester availability for the intended aminolysis and minimizing yield losses due to unproductive carboxylic acid formation .

Bioconjugation Protein labeling Hydrolytic stability

Leaving Group Acidity (pKa) of Pentafluorophenol vs. N-Hydroxysuccinimide: Mechanistic Basis for Enhanced Reactivity

The enhanced reactivity of pentafluorophenyl esters is fundamentally rooted in the acidity of the pentafluorophenol leaving group. Pentafluorophenol exhibits a pKa of approximately 5.1–5.5, which is substantially lower than that of N-hydroxysuccinimide (NHS, pKa ≈ 8–9) and unfluorinated phenol (pKa ≈ 10) [1]. In leaving group theory, the conjugate base of a stronger acid (lower pKa) functions as a superior leaving group because it is less basic and more stable upon dissociation. The pentafluorophenolate anion is therefore less nucleophilic and less prone to abstract protons from the reaction medium, which reduces competing side reactions and facilitates cleaner acyl transfer .

Active ester chemistry Leaving group ability Acylation mechanism

Quantitative Electron-Withdrawing Effect of Pentafluorophenyl Ring on Substituent Reactivity

The pentafluorophenyl ring exerts a pronounced quantitative electron-withdrawing effect on attached substituents, as systematically characterized by Vlasov and Yakobson in their comprehensive review of substituent reactivity parameters [1]. This electronic modulation increases the electrophilicity of the ester carbonyl carbon, thereby lowering the activation barrier for nucleophilic attack by amines. The fluorine substituents also confer unique spectroscopic properties that facilitate reaction monitoring and product characterization.

Quantitative structure-reactivity Fluorine effects Substituent constants

Isolability and Characterization Advantage of Pentafluorophenyl Esters Relative to Many Alternative Active Esters

Among the broader class of activated esters capable of undergoing mild and selective amide bond formation, pentafluorophenyl esters and NHS esters are notably distinguished by their ability to be isolated and fully characterized as stable, discrete compounds. Many alternative activated esters (e.g., HOBt esters, certain acyl azolides) are generated in situ and cannot be readily isolated, purified, or stored for later use [1]. The isolability of PFP esters permits quality control via standard analytical techniques (NMR, HPLC, MS) prior to use, enabling batch-to-batch consistency verification that is not possible with in situ-generated reagents.

Active ester synthesis Reagent handling Storage stability

Optimized Isokinetic Ratios for Peptide Library Synthesis via HPLC Quantification of Pentafluorophenyl Esters

In the reproducible synthesis of positional scanning peptide libraries for kinase substrate specificity determinations, isokinetic ratios for pentafluorophenyl esters were determined iteratively using a method incorporating high-performance liquid chromatography (HPLC) quantification and statistical experimental design [1]. This data-driven optimization ensures that equimolar incorporation of diverse amino acids is achieved, which is essential for generating unbiased combinatorial libraries. The methodology leverages the consistent reactivity profile of PFP esters to enable precise, quantitative control over library composition.

Peptide library synthesis Combinatorial chemistry Kinase substrate profiling

Butanoic Acid Pentafluorophenyl Ester (172992-43-7): Evidence-Based Research and Industrial Applications


Orthogonal Bioconjugation Requiring Sequential, Differentiated Acylations

When constructing heterobifunctional bioconjugates that require two sequential acylation steps with orthogonal reactivity, butanoic acid pentafluorophenyl ester is the preferred reagent for the first (faster, milder) acylation. As established in Section 3 (Evidence Item 1), PFP esters react faster with amino groups and require a weaker base than 2,6-difluorophenyl esters. This differential reactivity enables a stepwise conjugation strategy: the PFP ester reacts selectively under mild conditions, leaving the difluorophenyl ester intact for subsequent activation with a stronger base. This orthogonal approach is impossible using two NHS esters or two esters of identical reactivity, making the PFP ester essential for such protocols [1].

Large-Scale Protein Labeling or Bioconjugation with High Hydrolytic Stability Requirements

For industrial-scale protein labeling, antibody-drug conjugate (ADC) intermediate synthesis, or diagnostic reagent manufacturing where aqueous reaction media are unavoidable, butanoic acid pentafluorophenyl ester offers a quantifiable advantage in hydrolytic stability over the more commonly used NHS ester. As detailed in Section 3 (Evidence Item 2), PFP esters demonstrate superior resistance to spontaneous hydrolysis under conjugation conditions. This translates to higher active ester retention during the reaction, reduced waste from hydrolyzed byproduct, and improved conjugation yield per unit of purchased reagent—a direct cost-efficiency benefit for procurement at scale .

Solid-Phase and Flow Peptide Synthesis with Additive-Free Coupling Protocols

Butanoic acid pentafluorophenyl ester can be employed in solid-phase peptide synthesis (SPPS) and continuous-flow peptide synthesis as an additive-free coupling reagent. The intrinsic reactivity of the PFP ester eliminates the need for exogenous coupling additives such as HOBt or HOAt, simplifying reaction mixtures and downstream purification. Flow chemistry applications specifically benefit from the predictable, rapid aminolysis kinetics of PFP esters, which enable efficient oligopeptide assembly without the accumulation of activation byproducts [2]. Procurement of the pre-activated PFP ester streamlines the peptide synthesis workflow by removing an in situ activation step.

Combinatorial Peptide Library Construction for Kinase Substrate Screening

In the generation of positional scanning synthetic combinatorial libraries (PS-SCLs) for profiling kinase substrate specificity, butanoic acid pentafluorophenyl ester and related amino acid PFP esters are utilized under isokinetic conditions optimized via HPLC quantification and statistical experimental design. As established in Section 3 (Evidence Item 6), the consistent and well-characterized reactivity of PFP esters ensures that diverse amino acid building blocks incorporate with reproducible, near-equimolar efficiency. This data-driven predictability reduces empirical optimization and enables high-quality, unbiased library synthesis for high-throughput screening applications [3].

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